2-(4-Fluoro-benzenesulfonyl)-ethylamine hydrochloride
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Overview
Description
2-(4-Fluoro-benzenesulfonyl)-ethylamine hydrochloride is an organic compound with the molecular formula C8H10FNO2S•HCl. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of other chemical compounds and has unique properties due to the presence of the fluoro and sulfonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-benzenesulfonyl)-ethylamine hydrochloride typically involves the reaction of 4-fluorobenzenesulfonyl chloride with ethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
-
Preparation of 4-Fluorobenzenesulfonyl Chloride
- 4-Fluorobenzenesulfonyl chloride is synthesized from 4-fluorobenzenesulfonic acid by reacting it with thionyl chloride (SOCl2) under reflux conditions.
- Reaction:
C6H4FSO3H+SOCl2→C6H4FSO2Cl+SO2+HCl
-
Reaction with Ethylamine
- The 4-fluorobenzenesulfonyl chloride is then reacted with ethylamine in the presence of a base such as triethylamine to form 2-(4-Fluoro-benzenesulfonyl)-ethylamine.
- Reaction:
C6H4FSO2Cl+C2H5NH2→C8H10FNO2S+HCl
-
Formation of Hydrochloride Salt
- The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
- Reaction:
C8H10FNO2S+HCl→C8H10FNO2S•HCl
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-benzenesulfonyl)-ethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of sulfur.
Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve polar aprotic solvents and mild heating.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Products include sulfonic acids or sulfonates.
Reduction: Products include sulfinates or thiols.
Scientific Research Applications
2-(4-Fluoro-benzenesulfonyl)-ethylamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-benzenesulfonyl)-ethylamine hydrochloride involves its interaction with specific molecular targets. The fluoro and sulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenesulfonyl Chloride: A precursor in the synthesis of 2-(4-Fluoro-benzenesulfonyl)-ethylamine hydrochloride.
4-Fluorobenzenesulfonamide: Another derivative with similar sulfonyl and fluoro groups.
4-Fluorobenzenesulfonic Acid: The parent compound from which various derivatives are synthesized.
Uniqueness
This compound is unique due to its combination of the ethylamine moiety with the fluoro-benzenesulfonyl group. This structure imparts specific reactivity and binding properties that are valuable in various research and industrial applications. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for certain applications compared to its free base or other derivatives.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonylethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S.ClH/c9-7-1-3-8(4-2-7)13(11,12)6-5-10;/h1-4H,5-6,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTCRXQCFJRKIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1028126-98-8 |
Source
|
Record name | 2-(4-fluorobenzenesulfonyl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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